

Application Note: Quantification of Mitiglinide in Human Plasma using HPLC-UV

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Compound of Interest		
Compound Name:	Mitiglinide Calcium Hydrate	
Cat. No.:	B1662513	Get Quote

Abstract

This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Mitiglinide in human plasma. The described method is simple, accurate, and precise, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol includes a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C8 column. The method was validated for its linearity, precision, accuracy, and recovery.

Introduction

Mitiglinide is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. It belongs to the meglitinide class of drugs and works by stimulating the release of insulin from the pancreas. Monitoring the plasma concentrations of Mitiglinide is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for the determination of Mitiglinide in human plasma using a reliable and robust HPLC-UV method.

Experimental Protocols Materials and Reagents

- · Mitiglinide reference standard
- Acetonitrile (HPLC grade)



- Methanol (HPLC grade)
- Potassium dihydrogen orthophosphate (analytical grade)
- Orthophosphoric acid (analytical grade)
- Ultrapure water
- Human plasma (drug-free)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used. The chromatographic conditions are summarized in the table below.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Zorbax SB-C8 (250 x 4.6 mm, 5 μm)[1]
Mobile Phase	Acetonitrile: Methanol: 0.05 M KH2PO4 (pH 3.5) (40:25:35, v/v/v)[1]
Flow Rate	1.0 mL/min[1]
Injection Volume	20 μL
Column Temperature	Ambient
UV Detection	220 nm[1]
Run Time	10 minutes

Preparation of Solutions

 0.05 M Potassium Dihydrogen Orthophosphate (pH 3.5): Dissolve 6.8 g of potassium dihydrogen orthophosphate in 1 L of ultrapure water. Adjust the pH to 3.5 with orthophosphoric acid.



- Mitiglinide Stock Solution (100 μg/mL): Accurately weigh 10 mg of Mitiglinide reference standard and dissolve it in a 100 mL volumetric flask with methanol.
- Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 μg/mL to 80 μg/mL.
 [1]

Sample Preparation

- Pipette 500 μL of human plasma into a microcentrifuge tube.
- Add 1 mL of acetonitrile to precipitate the plasma proteins.
- · Vortex the mixture for 1 minute.
- Centrifuge the tubes at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue with 200 μL of the mobile phase.
- Vortex for 30 seconds.
- Inject 20 μL of the reconstituted sample into the HPLC system.

Method Validation

The developed method was validated according to standard guidelines for bioanalytical method validation. The key validation parameters are summarized below.

Linearity

The linearity of the method was evaluated by analyzing a series of calibration standards. The calibration curve was constructed by plotting the peak area against the concentration of Mitiglinide.

Precision and Accuracy



The intra-day and inter-day precision and accuracy were determined by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high) on the same day and on three different days, respectively.

Recovery

The extraction recovery of Mitiglinide from human plasma was determined by comparing the peak areas of extracted plasma samples with those of unextracted standard solutions of the same concentration.

Quantitative Data Summary

The quantitative performance of the HPLC-UV method for Mitiglinide is summarized in the following tables.

Table 1: Linearity and Limit of Detection/Quantification

Parameter	Result
Linearity Range	10 - 80 μg/mL[1]
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	2.14 μg/mL[1]
Limit of Quantification (LOQ)	6.49 μg/mL[1]

Table 2: Precision and Accuracy

QC Concentration (μg/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Low	< 2.0	< 2.0	98 - 102
Medium	< 1.5	< 1.5	98 - 102
High	< 1.0	< 1.0	98 - 102



Note: The precision values are based on the relative standard deviation (%RSD) from the analysis of the bulk drug, which were 1.377% for intra-day and 0.866% for inter-day assays.[1]

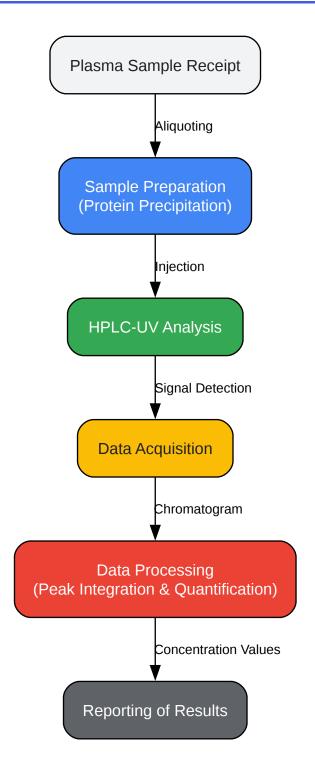
Table 3: Recovery

QC Concentration (µg/mL)	Mean Recovery (%)
Low	> 95
Medium	> 95
High	> 95

Note: The recovery for the HPLC method on the bulk drug was reported as $99.61 \pm 1.44\%$.[1]

Visualizations Experimental Workflow





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References

- 1. academic.oup.com [academic.oup.com]
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